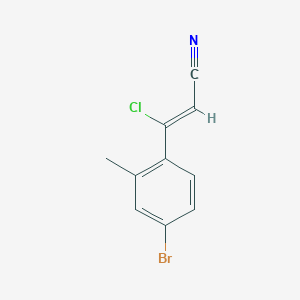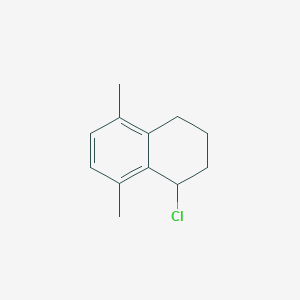
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the tetrahydronaphthalene ring. It is a colorless liquid with a molecular formula of C12H15Cl and a molecular weight of 194.70 g/mol .
Preparation Methods
The synthesis of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the chlorination of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods may involve the catalytic hydrogenation of naphthalene followed by selective chlorination. The use of nickel catalysts is common in the hydrogenation step, while various chlorinating agents can be employed for the subsequent chlorination .
Chemical Reactions Analysis
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-dione.
Scientific Research Applications
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: This compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Research into the potential therapeutic applications of chlorinated hydrocarbons often includes studies on compounds like this compound. Its effects on cellular processes and potential as a drug candidate are areas of interest.
Mechanism of Action
The mechanism of action of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methyl groups influence its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Chloro-1,2,3,4-tetrahydronaphthalene: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
Tetralin (1,2,3,4-tetrahydronaphthalene): This compound does not contain the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene:
Properties
Molecular Formula |
C12H15Cl |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H15Cl/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
ABHWZPXHFMHKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(C2=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



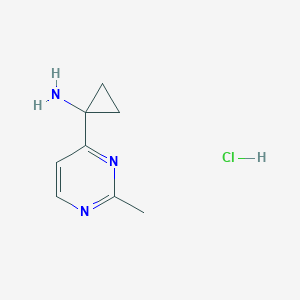
![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
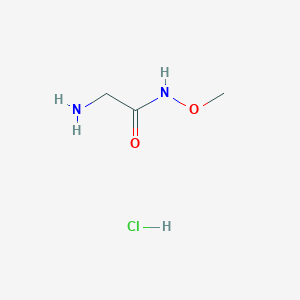
![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)

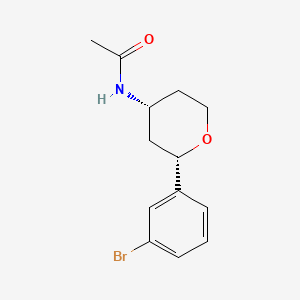
![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
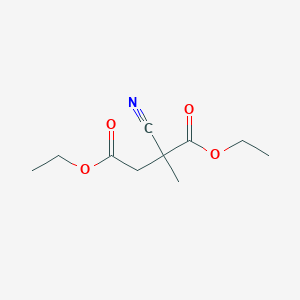
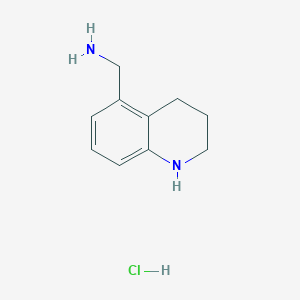

![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)
